N-[4-(3-methylphenoxy)phenyl]-2-(4-methylphenyl)quinoline-4-carboxamide
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Overview
Description
N-[4-(3-methylphenoxy)phenyl]-2-(4-methylphenyl)quinoline-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoline core, which is known for its biological activity, and is substituted with phenyl and methylphenyl groups, enhancing its chemical reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-methylphenoxy)phenyl]-2-(4-methylphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the phenyl and methylphenyl groups through electrophilic aromatic substitution reactions. The final step involves the formation of the carboxamide group through an amide coupling reaction, often using reagents like carbodiimides under mild conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and reduce production costs. Additionally, industrial methods may employ catalysts to accelerate reaction rates and improve overall yield.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-methylphenoxy)phenyl]-2-(4-methylphenyl)quinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the phenyl and methylphenyl groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions include quinoline derivatives, amines, and various substituted phenyl compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[4-(3-methylphenoxy)phenyl]-2-(4-methylphenyl)quinoline-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[4-(3-methylphenoxy)phenyl]-2-(4-methylphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core is known to intercalate with DNA, potentially inhibiting the replication of cancer cells. Additionally, the phenyl and methylphenyl groups may enhance the compound’s binding affinity to certain proteins, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(2-methylphenoxy)phenyl]-2-(4-methylphenyl)quinoline-4-carboxamide
- N-[4-(4-methylphenoxy)phenyl]-2-(4-methylphenyl)quinoline-4-carboxamide
- N-[4-(3-methylphenoxy)phenyl]-2-(3-methylphenyl)quinoline-4-carboxamide
Uniqueness
N-[4-(3-methylphenoxy)phenyl]-2-(4-methylphenyl)quinoline-4-carboxamide stands out due to its specific substitution pattern, which enhances its chemical stability and reactivity. This unique structure allows for more efficient interactions with biological targets, making it a promising candidate for further research and development in various scientific fields.
Properties
Molecular Formula |
C30H24N2O2 |
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Molecular Weight |
444.5 g/mol |
IUPAC Name |
N-[4-(3-methylphenoxy)phenyl]-2-(4-methylphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C30H24N2O2/c1-20-10-12-22(13-11-20)29-19-27(26-8-3-4-9-28(26)32-29)30(33)31-23-14-16-24(17-15-23)34-25-7-5-6-21(2)18-25/h3-19H,1-2H3,(H,31,33) |
InChI Key |
UYDJIAQRQDAKFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)OC5=CC=CC(=C5)C |
Origin of Product |
United States |
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